molecular formula C6H8 B13752804 Spirohex-1-ene CAS No. 71153-32-7

Spirohex-1-ene

Cat. No.: B13752804
CAS No.: 71153-32-7
M. Wt: 80.13 g/mol
InChI Key: MTADUJBFHBFCHU-UHFFFAOYSA-N
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Description

Spirohex-1-ene is a spirocyclic compound with the molecular formula C₆H₈. It is characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound is known for its high ring strain and reduced steric hindrance, making it a valuable subject in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spirohex-1-ene typically involves the formation of a spirocyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes, which forms the spirocyclic ring system. The reaction conditions often include the use of catalysts such as transition metals to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Specific details on industrial methods are less documented, but they generally follow the principles of large-scale organic synthesis .

Chemical Reactions Analysis

Types of Reactions

Spirohex-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce more saturated spirocyclic compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Spirohex-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism by which Spirohex-1-ene exerts its effects involves its high ring strain and reactivity. The spirocyclic structure allows for rapid and efficient reactions, particularly in cycloaddition and substitution processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high ring strain and reactivity, which make it particularly valuable in fast and efficient chemical reactions. Its structure allows for diverse applications in various fields, distinguishing it from other spirocyclic compounds .

Properties

CAS No.

71153-32-7

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

spiro[2.3]hex-1-ene

InChI

InChI=1S/C6H8/c1-2-6(3-1)4-5-6/h4-5H,1-3H2

InChI Key

MTADUJBFHBFCHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C=C2

Origin of Product

United States

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